molecular formula C18H20ClF3N6O2 B2610128 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1797253-72-5

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2610128
CAS No.: 1797253-72-5
M. Wt: 444.84
InChI Key: ZFMFFZUBXGTNJN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or dimethylamino groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins. The dimethylamino and morpholinopyrimidinyl groups contribute to binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-pyridinyl)urea: Similar structure but with a pyridine ring instead of a morpholine ring.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-pyrimidinyl)urea: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of the morpholinopyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N6O2/c1-27(2)15-14(10-23-16(26-15)28-5-7-30-8-6-28)25-17(29)24-11-3-4-13(19)12(9-11)18(20,21)22/h3-4,9-10H,5-8H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMFFZUBXGTNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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